molecular formula C19H20N4O2S2 B1671168 Elesclomol CAS No. 488832-69-5

Elesclomol

カタログ番号: B1671168
CAS番号: 488832-69-5
分子量: 400.5 g/mol
InChIキー: BKJIXTWSNXCKJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elesclomol, also known by its International Nonproprietary Name (INN) as N′1, N′3-dimethyl-N′1, N′3-bis(phenylcarbonothioyl)propanedihydrazide, is a drug that triggers apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .

準備方法

Synthetic Routes and Reaction Conditions: Elesclomol is synthesized through a series of chemical reactions involving the formation of bis(thiohydrazide) amide. The synthesis involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to maximize the efficiency of the synthesis process .

化学反応の分析

科学的研究の応用

エレスクロモルは、以下のものを含む、幅広い科学研究における応用があります。

作用機序

エレスクロモルは、癌細胞内で酸化ストレスを誘発することによりその効果を発揮します。活性酸素種の蓄積を誘発し、細胞損傷とアポトーシスにつながります。 エレスクロモルは機能するために酸化還元活性金属イオンを必要とし、銅(II)錯体は他の金属錯体よりもはるかに強力です。 . 関与する分子標的と経路には、活性酸素種のレベル上昇によって引き起こされるミトコンドリアアポトーシス経路が含まれます。 .

6. 類似の化合物との比較

エレスクロモルは、酸化ストレスを誘発し、銅(II)イオンと強力な錯体を形成するという点でユニークです。類似の化合物には、以下が含まれます。

エレスクロモルは、銅-エレスクロモル錯体の形成を伴う特定の作用機序によって際立っており、他の化合物と比較してその効力を大幅に高めています。 .

類似化合物との比較

Elesclomol is unique in its ability to induce oxidative stress and form potent complexes with copper(II) ions. Similar compounds include:

This compound stands out due to its specific mechanism of action involving the formation of a copper-elesclomol complex, which significantly enhances its potency compared to other compounds .

生物活性

Elesclomol (formerly known as STA-4783) is a small molecule that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications. Originally developed as an anticancer agent, this compound has demonstrated significant biological activity, particularly in inducing apoptosis in cancer cells through the generation of oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and potential repurposing for other medical conditions.

Induction of Oxidative Stress

This compound primarily induces apoptosis in cancer cells by elevating levels of reactive oxygen species (ROS). Studies have shown that treatment with this compound results in a rapid increase in ROS, leading to a transcriptional response characteristic of oxidative stress. This mechanism is particularly effective in cancer cells, which often have heightened levels of oxidative stress compared to normal cells. Notably, the antioxidant N-acetylcysteine has been shown to inhibit the pro-apoptotic effects of this compound, confirming that ROS generation is central to its action .

Copper Ionophore Activity

Recent research has identified this compound as a copper ionophore, facilitating the delivery of copper (Cu) ions to critical mitochondrial cuproenzymes. This mechanism not only enhances the therapeutic efficacy against cancer but also suggests potential applications in treating copper deficiency disorders. This compound's ability to increase cellular and mitochondrial iron levels further supports its role in regulating metal homeostasis within cells .

Ferroptosis Induction

This compound has also been implicated in inducing ferroptosis, a form of regulated cell death associated with iron metabolism and lipid peroxidation. Research indicates that this compound targets ATP7A, a copper-transporting ATPase, thereby regulating ferroptosis in colorectal cancer cells . This adds another layer to its biological activity, highlighting its multifaceted role in cancer therapy.

Phase II Clinical Trials

In a pivotal Phase II clinical trial involving 81 patients with stage IV metastatic melanoma, this compound was administered in combination with paclitaxel. The results showed a statistically significant improvement in progression-free survival compared to paclitaxel alone, demonstrating the compound's therapeutic potential .

Study PhasePatient PopulationTreatment RegimenOutcome
Phase II81 patients with stage IV melanomaThis compound + PaclitaxelDoubling of progression-free survival time

Safety and Tolerability

The safety profile of this compound has been favorable, showing tolerability similar to that of paclitaxel alone during clinical trials. This aspect is crucial for its potential use as a combination therapy .

Case Study: this compound in Copper Deficiency Disorders

Recent investigations have explored the repurposing of this compound for treating copper deficiency disorders. In model organisms such as yeast and zebrafish, this compound effectively increased mitochondrial copper content and restored function to copper-dependent enzymes . These findings suggest that this compound could be beneficial beyond oncology.

Research Findings on Cellular Mechanisms

Research has demonstrated that this compound's copper delivery mechanism operates through a complex formation with Cu(II), which facilitates its entry into mitochondria. Once inside, it releases copper ions, thereby promoting mitochondrial apoptosis pathways .

特性

IUPAC Name

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJIXTWSNXCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042642
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

488832-69-5
Record name Elesclomol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488832-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elesclomol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELESCLOMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elesclomol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Elesclomol
Reactant of Route 3
Reactant of Route 3
Elesclomol
Reactant of Route 4
Reactant of Route 4
Elesclomol
Reactant of Route 5
Elesclomol
Reactant of Route 6
Elesclomol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。